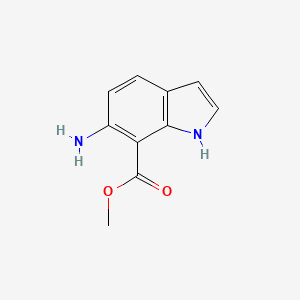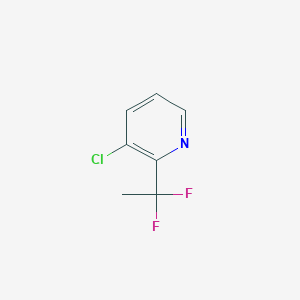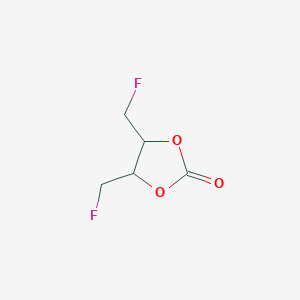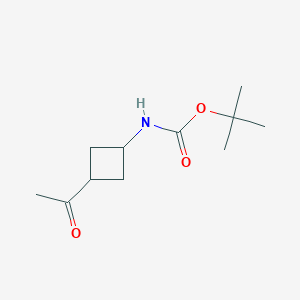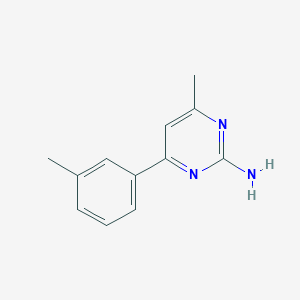
tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: is a compound belonging to the indazole family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-fluorobenzonitrile.
Formation of 5-Bromo-1H-indazol-3-amine: This intermediate is prepared by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol.
Protection of the Amino Group: The amino group of 5-bromo-1H-indazol-3-amine is protected using tert-butyl chloroformate to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products:
- Substitution reactions yield various substituted indazole derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound.
- Hydrolysis results in the formation of 3-amino-5-bromo-1H-indazole-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of other indazole derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as antimicrobial agents and are being investigated for their neuroprotective and anti-inflammatory properties .
Industry: This compound can be used in the development of pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is not fully elucidated. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their pharmacological effects. The amino group and bromine atom in the compound may play crucial roles in binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-amino-5-chloro-1H-indazole-1-carboxylate
- tert-Butyl 3-amino-5-fluoro-1H-indazole-1-carboxylate
- tert-Butyl 3-amino-5-iodo-1H-indazole-1-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications.
- Biological Activity: The biological activity of these compounds can vary based on the halogen present, affecting their potential applications in medicine and industry.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-5-bromoindazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFJDRPLGNKXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)


